molecular formula C22H25NO4 B3242110 (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid CAS No. 1501689-36-6

(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid

Cat. No.: B3242110
CAS No.: 1501689-36-6
M. Wt: 367.4
InChI Key: ONRQUNUKPSDFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

Future Directions

Fmoc-modified amino acids are critical to constructing synthetic biological systems, like peptides . They provide an avenue for introducing 17O as an NMR probe nucleus . The self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids are being studied under varying conditions such as concentration and temperature . The future aim is to characterize these self-assembled structures through sophisticated microscopy and spectroscopy techniques and understand the mechanisms of self-assembled structure .

Biochemical Analysis

Biochemical Properties

®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the recognition of the Fmoc group and the amino acid moiety, ensuring the correct incorporation of the amino acid into the growing peptide chain .

Cellular Effects

The effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound ensures the accurate assembly of peptides, which are essential for various cellular functions. Peptides synthesized using this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides involved in signaling pathways can modulate the activity of kinases and phosphatases, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group binds to the amino group, preventing it from participating in unwanted side reactions. This protection is crucial for the accurate assembly of peptides, as it ensures that only the desired peptide bonds are formed. The Fmoc group can be removed under mild conditions, allowing the amino group to participate in subsequent reactions. This mechanism is essential for the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can change over time due to its stability and degradation. The Fmoc group is relatively stable under standard laboratory conditions, but it can be removed under specific conditions, such as treatment with a base. Over time, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound remains effective for peptide synthesis, but its stability can decrease under harsh conditions .

Dosage Effects in Animal Models

The effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid in animal models can vary with different dosages. At low doses, the compound is effective in protecting amino groups during peptide synthesis without causing significant toxicity. At high doses, the compound can exhibit toxic effects, such as disrupting cellular functions and causing adverse reactions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects .

Metabolic Pathways

®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the incorporation of amino acids into peptides. These interactions ensure the accurate assembly of peptides, which are crucial for various metabolic processes. The compound can also affect metabolic flux and metabolite levels by influencing the synthesis of peptides involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can be influenced by factors such as its hydrophobicity and the presence of specific transporters. Proper distribution is essential for the compound’s effectiveness in peptide synthesis .

Subcellular Localization

The subcellular localization of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its protective effects on amino groups. For example, the compound may be localized to the endoplasmic reticulum, where peptide synthesis occurs. Proper localization is crucial for the compound’s function in protecting amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for use in peptide synthesis and other applications .

Chemical Reactions Analysis

Types of Reactions

®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Phenylalanine
  • Fmoc-Tyrosine
  • Fmoc-Valine

Uniqueness

®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is unique due to its specific structure, which includes a methyl group on the pentanoic acid chain. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQUNUKPSDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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